Methyl (Z)-3-Hydroxy-2-phenylacrylate: Structural Dynamics, Keto-Enol Tautomerism, and Synthetic Utility
Methyl (Z)-3-Hydroxy-2-phenylacrylate: Structural Dynamics, Keto-Enol Tautomerism, and Synthetic Utility
Executive Summary
Methyl (Z)-3-hydroxy-2-phenylacrylate is a highly versatile synthetic intermediate, predominantly recognized for its foundational role in the development of strobilurin-class agricultural fungicides. Often referred to by the name of its keto tautomer, [1] or methyl α -formylphenylacetate[2], this compound presents a classic and synthetically exploitable case study in keto-enol tautomerism[3]. This technical guide provides an in-depth analysis of its structural properties, the thermodynamic drivers of its tautomeric states, and field-proven experimental protocols for its synthesis and analytical validation.
Chemical Structure and Physicochemical Properties
The molecule exists in a dynamic equilibrium between its keto form (a β -keto ester derivative) and its enol form. Under standard conditions, the (Z)-enol configuration is thermodynamically favored due to extended π -conjugation and strong intramolecular hydrogen bonding.
Table 1: Physicochemical Properties of Methyl 3-oxo-2-phenylpropanoate (Enol/Keto Mixture)
| Property | Value | Source |
| IUPAC Name | Methyl (Z)-3-hydroxy-2-phenylacrylate | [1] |
| CAS Registry Number | 5894-79-1 | [2] |
| Molecular Formula | C10H10O3 | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Boiling Point | 262.3 °C at 760 mmHg (Predicted) / 90 °C at 0.4 mbar | [4] |
| Density | 1.136 g/cm³ | [2] |
| Vapor Pressure | 0.011 mmHg at 25 °C | [2] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
Mechanistic Insights: Tautomerization and Stability
The structural duality of methyl 3-oxo-2-phenylpropanoate is governed by[3]. While the keto form possesses a highly reactive aldehyde moiety, the enol form acts as a thermodynamic sink.
Causality of Stability: The (Z)-isomer is exclusively favored over the (E)-isomer due to a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the carbonyl oxygen of the methyl ester. Furthermore, the coplanarity enforced by this hydrogen bond allows continuous orbital overlap from the phenyl ring, through the vinylic double bond, to the ester group, drastically lowering the overall energy of the system.
Thermodynamic and base-catalyzed pathways of keto-enol tautomerization.
Experimental Protocols: Synthesis and Isolation
The synthesis of methyl (Z)-3-hydroxy-2-phenylacrylate is typically achieved via a Claisen-type condensation (formylation) of methyl phenylacetate with methyl formate[4]. The following protocol ensures high conversion while mitigating self-condensation side reactions.
Step-by-Step Methodology:
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Preparation of the Base Suspension: Suspend 1.5 equivalents of sodium methoxide (NaOMe) in anhydrous diethyl ether or toluene under an inert atmosphere (N2 or Ar).
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Causality: Anhydrous conditions are critical to prevent the saponification of the ester reactants into unreactive carboxylic acids.
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Temperature Control: Cool the suspension to 0–5 °C using an ice bath.
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Causality: Lowering the temperature suppresses the self-condensation of methyl phenylacetate (which would yield an unwanted β -keto ester byproduct) and prevents the thermal degradation/volatilization of methyl formate.
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Reagent Addition: Prepare a mixture of methyl phenylacetate (1.0 eq) and methyl formate (1.5 eq). Add this mixture dropwise to the cooled NaOMe suspension over 1 hour[4].
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Condensation Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture will form a thick slurry as the sodium enolate salt precipitates.
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Aqueous Quench and Separation: Quench the reaction by adding ice water. The sodium enolate dissolves into the aqueous phase. Extract the aqueous phase once with diethyl ether to remove unreacted methyl phenylacetate and non-polar impurities.
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Acidification (Critical Step): Carefully acidify the aqueous phase to pH 3–4 using 2M HCl while maintaining the temperature below 15 °C.
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Causality: Acidification protonates the enolate, driving the formation of the (Z)-enol. A strictly controlled pH of 3-4 is optimal; lower pH values risk acid-catalyzed hydrolysis of the methyl ester.
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Extraction and Purification: Extract the liberated enol with dichloromethane or diethyl ether. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation (e.g., collecting the fraction at 90 °C under 0.4 mbar) to yield the compound as a colorless liquid[4].
Synthetic workflow from methyl phenylacetate to the strobilurin pharmacophore core.
Analytical Characterization and Validation
To validate the structural integrity and the keto-enol ratio of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy acts as a self-validating system.
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1H NMR (CDCl3, 400 MHz):
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Enol Form (Dominant): The vinylic proton (=CH -OH) appears as a sharp singlet around δ 7.3 ppm. The enolic hydroxyl proton (-OH ) is highly deshielded due to intramolecular hydrogen bonding, typically appearing as a broad singlet far downfield at δ 11.5 - 12.0 ppm.
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Keto Form (Minor): If present, the aldehyde proton (-CH O) appears as a singlet near δ 9.8 ppm[5].
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Causality in Analysis: The integration ratio between the enolic -OH (or vinylic proton) and the aldehyde proton directly quantifies the tautomeric equilibrium. Non-polar solvents like CDCl3 strongly favor the intramolecularly hydrogen-bonded (Z)-enol, validating the success of the pH 3-4 isolation step.
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Infrared (IR) Spectroscopy:
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The presence of a broad, shifted O-H stretching band (around 3100–2800 cm⁻¹) combined with a conjugated ester C=O stretch (shifted lower to ~1650 cm⁻¹) corroborates the intramolecularly hydrogen-bonded enol structure.
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Conclusion
Methyl (Z)-3-hydroxy-2-phenylacrylate is a chemically dynamic molecule whose reactivity is defined by its keto-enol tautomerism. By understanding the thermodynamic stabilization of its (Z)-enol form, chemists can precisely control its synthesis via low-temperature Claisen condensation and selective acidification. Its reliable production is a cornerstone in the synthesis of methoxyacrylate strobilurin fungicides, making it an indispensable building block in modern agrochemical development.
References
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PubChem Compound Summary for CID 110729, Benzeneacetic acid, alpha-formyl-, methyl ester. National Center for Biotechnology Information (NCBI). URL:[Link]
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Methyl 3-oxo-2-phenylpropanoate Chemical Properties. LookChem. URL:[Link]
- US5166216A - Methyl α-arylacrylates substituted by a heterocyclic radical and their use.Google Patents (BASF SE).
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α-Tetrasubstituted Aldehydes through Electronic and Strain-Controlled Branch-Selective Stereoselective Hydroformylation. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Sources
- 1. Benzeneacetic acid, alpha-formyl-, methyl ester | C10H10O3 | CID 110729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Methyl 3-oxo-2-phenylpropanoate | 5894-79-1 | Benchchem [benchchem.com]
- 4. US5166216A - Methyl α-arylacrylates substituted by a heterocyclic radical and their use - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
